An In-depth Technical Guide to the Chemical Properties of 7-Deaza-2'-deoxyxanthosine
An In-depth Technical Guide to the Chemical Properties of 7-Deaza-2'-deoxyxanthosine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 7-Deaza-2'-deoxyxanthosine, a modified nucleoside of significant interest in the fields of molecular biology and drug discovery. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior, synthesis, and applications, grounded in established scientific principles.
Introduction: The Significance of the 7-Deaza Modification
7-Deaza-2'-deoxyxanthosine belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside analogues. The defining feature of this class is the substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom. This seemingly subtle change has profound implications for the molecule's chemical and biological properties. Most notably, the C-N glycosidic bond in 7-deazapurine nucleosides is significantly more stable to acid-catalyzed hydrolysis compared to their natural purine counterparts. This enhanced stability makes 7-Deaza-2'-deoxyxanthosine a valuable building block for the synthesis of modified oligonucleotides intended for therapeutic and diagnostic applications where resistance to acidic conditions is paramount.
The 7-deaza modification also alters the electronic properties of the nucleobase and removes a potential hydrogen bond acceptor site in the major groove of DNA, influencing base pairing and interactions with proteins.
Chemical Structure and Physicochemical Properties
The fundamental structure of 7-Deaza-2'-deoxyxanthosine comprises a 7-deazaxanthine base attached to a 2'-deoxyribose sugar moiety via a β-N-glycosidic bond.
Molecular Formula: C₁₁H₁₃N₃O₅ Molecular Weight: 267.24 g/mol
While comprehensive experimental data for 7-Deaza-2'-deoxyxanthosine is not extensively available in the public domain, we can infer and present key properties based on related compounds and general principles of nucleoside chemistry.
| Property | Value/Information | Source/Rationale |
| pKa | Estimated to be in the range of 7-8 for the N1-H proton. | Based on pKa values of halogenated 7-deaza-2'-deoxyxanthosines and other 7-deazapurine nucleosides. The precise value is crucial for understanding its ionization state at physiological pH. |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, with moderate solubility in polar aprotic solvents like DMSO and DMF. | General solubility trends for nucleosides suggest that the polar sugar and heterocyclic base lead to this solubility profile.[1] |
| Melting Point | Not definitively reported. Expected to be a high-melting solid, likely decomposing at elevated temperatures. | Consistent with the behavior of similar nucleoside analogues. |
| N-Glycosidic Bond Stability | Significantly more stable to acidic and basic conditions compared to 2'-deoxyxanthosine.[1] | The replacement of the N7 atom with a carbon reduces the electron-withdrawing character of the purine ring system, strengthening the glycosidic bond. |
Synthesis and Purification: A Conceptual Workflow
Caption: A generalized workflow for the synthesis of 7-Deaza-2'-deoxyxanthosine.
Experimental Protocol: A Representative Synthesis Strategy
The following protocol is a conceptual representation and would require optimization based on laboratory-specific conditions and available starting materials.
Step 1: Synthesis of the 7-Deazaxanthine Heterocycle
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A substituted pyrrole is used as the starting material.
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The pyrimidine ring is constructed through a cyclization reaction, for instance, by reacting the pyrrole with urea or a related derivative at high temperature.
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Functional group interconversions may be necessary to yield the 2,4-dihydroxy (xanthine) substitution pattern.
Step 2: Glycosylation
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The synthesized 7-deazaxanthine base is silylated to enhance its solubility and reactivity.
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A protected 2-deoxy-α-D-erythro-pentofuranosyl chloride (Hoffmann's sugar) is prepared separately.
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The silylated base is coupled with the protected sugar in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane). This is a critical step where the stereochemistry of the glycosidic bond is established.
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The reaction mixture is carefully worked up to isolate the protected nucleoside.
Step 3: Deprotection and Purification
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The protecting groups on the sugar moiety (e.g., p-toluoyl or acetyl groups) are removed, typically by treatment with a base such as sodium methoxide in methanol or ammonia in methanol.
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The crude 7-Deaza-2'-deoxyxanthosine is then purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity material. A gradient of acetonitrile in a volatile buffer (e.g., triethylammonium acetate) is commonly employed.
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The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the final product as a solid.
Reactivity and Stability
The chemical reactivity of 7-Deaza-2'-deoxyxanthosine is largely dictated by the functional groups present in the 7-deazaxanthine base and the deoxyribose sugar.
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Acid Stability: As previously mentioned, the N-glycosidic bond is significantly more resistant to acid-catalyzed hydrolysis than that of 2'-deoxyxanthosine. This allows for its use in applications where exposure to acidic conditions is unavoidable, such as in certain oligonucleotide deprotection schemes.
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Base Stability: The molecule is generally stable under moderately basic conditions used for the deprotection of oligonucleotides (e.g., ammonium hydroxide). However, strong basic conditions could potentially lead to the deprotonation of the N1 and N3 protons of the xanthine ring system.
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Reactivity of the Heterocycle: The 7-position, now a carbon, provides a handle for further chemical modification through electrophilic substitution or lithiation followed by quenching with an electrophile, allowing for the introduction of a wide range of functional groups.
Caption: Potential degradation pathways of 7-Deaza-2'-deoxyxanthosine under harsh conditions.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 7-Deaza-2'-deoxyxanthosine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the deoxyribose sugar (H1' to H5', H5'') and the aromatic protons of the 7-deazaxanthine base (H6 and H8). The coupling patterns of the sugar protons provide information about the conformation of the furanose ring.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation, with characteristic losses of the deoxyribose moiety.[3]
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UV-Vis Spectroscopy: The molecule is expected to exhibit a characteristic UV absorption spectrum due to the π-electron system of the 7-deazaxanthine base. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are dependent on the pH of the solution due to the ionization of the base.
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High-Performance Liquid Chromatography (HPLC): As mentioned in the purification section, RP-HPLC is a crucial tool for assessing the purity of the final compound. The retention time is a characteristic property under a defined set of conditions.
Applications in Research and Drug Development
The unique properties of 7-Deaza-2'-deoxyxanthosine make it a valuable tool in several areas of research.
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Oligonucleotide Synthesis: Its primary application is as a building block for the synthesis of modified oligonucleotides. The enhanced stability of the glycosidic bond is a key advantage.[4]
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DNA Triplex Formation: 7-Deaza-2'-deoxyxanthosine has been shown to have interesting effects on the formation of DNA triplexes, which are three-stranded DNA structures with potential roles in gene regulation.[5]
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Non-Standard Base Pairing: It can form non-canonical base pairs with other modified nucleosides, expanding the possibilities for creating novel DNA structures and functionalities.[5]
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Probing DNA-Protein Interactions: By replacing a natural purine with a 7-deaza analogue, researchers can investigate the importance of the N7 atom in the major groove for recognition by DNA-binding proteins.
Conclusion
7-Deaza-2'-deoxyxanthosine is a modified nucleoside with enhanced stability and unique electronic properties conferred by the replacement of the N7 atom of the purine ring with a carbon. While a comprehensive dataset of its physicochemical properties is not yet fully established in the literature, its synthesis and incorporation into oligonucleotides have demonstrated its utility in the study of DNA structure and function. As the demand for more robust and versatile modified nucleic acids for therapeutic and diagnostic purposes grows, a deeper understanding and characterization of building blocks like 7-Deaza-2'-deoxyxanthosine will be of increasing importance.
References
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Seela, F., & Driller, H. (1989). Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine in place of dG. Nucleic Acids Research, 17(3), 901–910. [Link]
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Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361-401. [Link]
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Shaikh, K. I., Leonard, P., & Seela, F. (2007). 7-deaza-2'-deoxyxanthosine: nucleobase protection and base pairing of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 737–741. [Link]
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Bio-Synthesis Inc. (n.d.). 7-Deaza-2'-deoxyxanthosine, 7-Deaza-dX Oligonucleotide Modification. Retrieved from [Link]
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PubChem. (n.d.). 7-Deazaxanthine. Retrieved from [Link]
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Seela, F., & Shaikh, K. (2006). Oligonucleotides Containing 7-Deaza-2'-deoxyxanthosine: Synthesis, Base Protection, and Base-Pair Stability. Helvetica Chimica Acta, 89(3), 571-589. [Link]
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Kondhare, D., Zhang, A., Leonard, P., & Seela, F. (2022). DNA with Purine-Purine Base Pairs: Size and Position of Isoguanine and 8-Aza-7-deazaisoguanine Clickable Residues Control the Molecular Recognition of Guanine and 5-Aza-7-deazaguanine. The Journal of Organic Chemistry, 87(21), 14316–14329. [Link]
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Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1998). DNA sequence analysis by MALDI-TOF mass spectrometry. Nucleic Acids Research, 26(11), 2554–2559. [Link]
